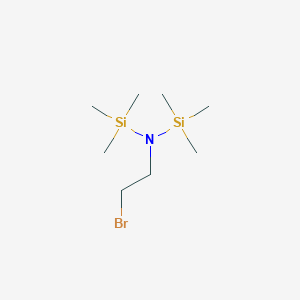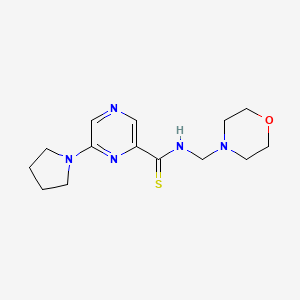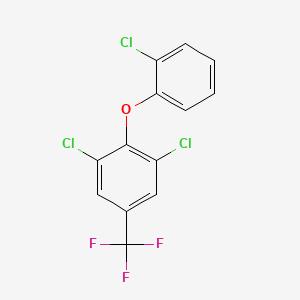![molecular formula C22H30O2 B14569042 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene CAS No. 61877-88-1](/img/structure/B14569042.png)
6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene is a complex organic compound characterized by its multiple double bonds and ether linkages. This compound is notable for its intricate structure, which includes 53 bonds, 23 non-hydrogen bonds, 8 multiple bonds, 14 rotatable bonds, 8 double bonds, and 2 aliphatic ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene typically involves multiple steps, including the formation of the ethenyl and trienyl groups, followed by the introduction of the ether linkages. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound’s complex structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain the necessary reaction conditions. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene exerts its effects involves its interaction with molecular targets through its multiple double bonds and ether linkages. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethenyl-8-({1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]octyl}oxy)octa-1,3,6-triene
- Other compounds with similar ethenyl and trienyl groups and ether linkages.
Uniqueness
6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene is unique due to its specific arrangement of double bonds and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61877-88-1 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
6-ethenyl-8-[1-(3-ethenylocta-2,5,7-trienoxy)ethoxy]octa-1,3,6-triene |
InChI |
InChI=1S/C22H30O2/c1-6-10-12-14-21(8-3)16-18-23-20(5)24-19-17-22(9-4)15-13-11-7-2/h6-13,16-17,20H,1-4,14-15,18-19H2,5H3 |
InChI Key |
RFWRGXDISGPUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC=C(CC=CC=C)C=C)OCC=C(CC=CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
![Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14569023.png)





